3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is a compound with significant importance in various fields of scientific research. It is a derivative of serine, an amino acid, and is often used in the synthesis of peptides and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid typically involves the protection of the amino group of serine with a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxyl group and subsequent hydrolysis to yield the desired product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) for the esterification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted amino acids .
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in selective reactions without interference from the amino group. This enables the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid
- (2S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
- ®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research .
Properties
IUPAC Name |
2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQKAHYINBSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514044 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54515-39-8 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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